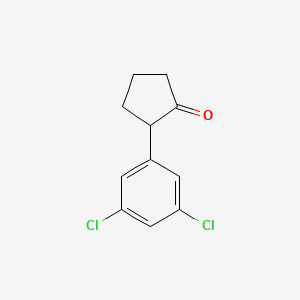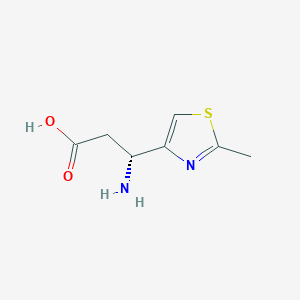
(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-YL))propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and propanoic acid groups. One common method starts with the reaction of 2-aminothiazole with a suitable alkylating agent to introduce the methyl group at the 2-position. This is followed by the addition of a propanoic acid derivative under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler compound with similar biological activities.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.
2-Methylthiazole: Lacks the amino and propanoic acid groups but shares the thiazole core.
Uniqueness
(3R)-3-Amino-3-(2-methyl(1,3-thiazol-4-yl))propanoic acid is unique due to the combination of the thiazole ring with both amino and propanoic acid groups. This structural arrangement provides distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-6(3-12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1 |
InChI Key |
NAMXXFFMFYFCOL-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=NC(=CS1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC(=CS1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


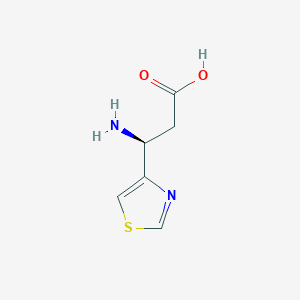
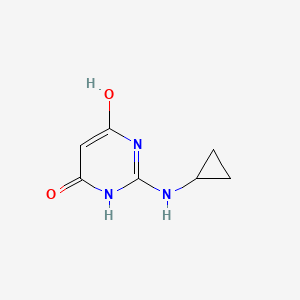
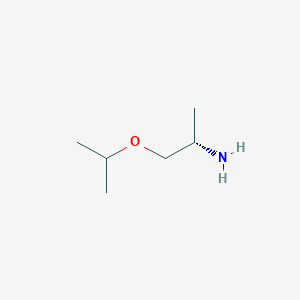


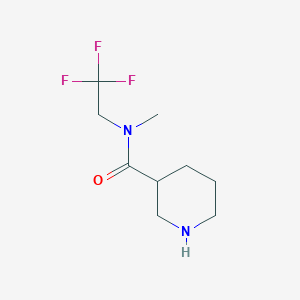
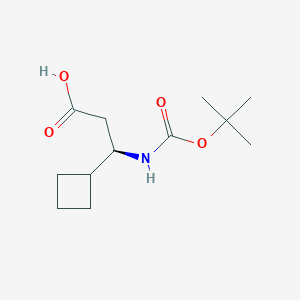
![[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13295999.png)

![1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13296007.png)
![5-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13296015.png)
amine](/img/structure/B13296022.png)
